molecular formula C13H8O2 B1403824 2-Naphthyl propiolate CAS No. 91805-17-3

2-Naphthyl propiolate

Cat. No. B1403824
CAS RN: 91805-17-3
M. Wt: 196.2 g/mol
InChI Key: ANECZRYIRALULR-UHFFFAOYSA-N
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Description

2-Naphthyl propiolate is an organic compound with the formula C13H12O2 and a molecular weight of 200.2332 . It is also known by other names such as 2-Naphthalenol and propanoate .


Molecular Structure Analysis

The molecular structure of 2-Naphthyl propiolate consists of a naphthalene ring attached to a propionate group . The electron-rich aromatic framework of 2-naphthol, a similar compound, allows it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Naphthyl propiolate are not available, it’s worth noting that related compounds like Ethyl propiolate have been used as reagents in various chemical reactions .


Physical And Chemical Properties Analysis

2-Naphthyl propiolate is a solid substance with a molecular weight of 200.2332 . Its empirical formula is C13H8O2 .

Scientific Research Applications

  • Chemical Reactions and Metabolism 2-Naphthyl derivatives, such as 2-amino-1-naphthol and its metabolites, demonstrate the ability to undergo various chemical reactions. These compounds can react with thiols, forming derivatives like S-(2-amino-1-naphthyl), which indicates their potential involvement in biochemical pathways and possibly in metabolism-related studies (Manson, 1972).

  • Chemical Properties and Behavior A study on the pKa values of 1-(8-substituted naphthyl) propiolic acids, which includes 2-naphthyl propiolate derivatives, shows an interesting reversal of normal substituent effects. This kind of research sheds light on the unique chemical behaviors of these compounds, which could be significant in developing novel chemical syntheses or understanding molecular interactions (Bowden & Hojatti, 1982).

  • Synthesis of Complex Molecules 2-Naphthyl propiolate derivatives are used in the synthesis of complex organic molecules. For example, their reaction with various enamines in the presence of NaOH can lead to the formation of naphthyridones and quinolines, which are significant in pharmaceutical and chemical research (Savarin, Murry, & Dormer, 2002).

  • Reactions with Phenols and Aldehydes When reacted with phenols like 1-naphthol and 2-naphthol, compounds like tert-butyl propiolate can lead to the formation of alkyl 2-arylacrylates and alkyl 3-aryloxypropenoates. Such reactions are crucial in organic synthesis and the development of new compounds (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).

  • Environmental Impact and Biodegradation The environmental fate of related compounds like naproxen, which has a 2-naphthyl propionic acid structure, in agricultural soils and their biodegradation patterns are significant for assessing the ecological impact of such chemicals. This knowledge is crucial for environmental protection and pollution management strategies (Topp, Hendel, Lapen, & Chapman, 2008).

  • Application in Chemical Synthesis Compounds with propargylamine moiety, derived from reactions involving methyl propiolate and related to 2-naphthyl propiolate, are used as precursors in synthesizing various nitrogen-containing heterocycles. This has implications in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry (Golubenkova, Golantsov, & Voskressensky, 2020).

  • Advanced Organic Synthesis Techniques The reaction of 1- and 2-naphthols with thiols in the presence of trifluoromethanesulfonic acid to form naphthyl alkyl and aryl sulfides is another example of how 2-naphthyl derivatives are used in sophisticated organic synthesis processes (Nakazawa, Hirose, & Itabashi, 1989).

  • Pharmaceutical Synthesis Synthesis methods for compounds like 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory drug naproxen, highlight the pharmaceutical relevance of 2-naphthyl propiolate derivatives. This showcases their importance in the development and production of therapeutic agents (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Safety And Hazards

2-Naphthyl propiolate may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .

Future Directions

The use of 2-Naphthol, a similar compound, in the synthesis of diverse biologically relevant heterocycles suggests potential future directions for 2-Naphthyl propiolate . Researchers are encouraged to design new multicomponent strategies complying with Green Chemistry principles for the further exploitation of 2-Naphthol .

properties

IUPAC Name

naphthalen-2-yl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANECZRYIRALULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746400
Record name Naphthalen-2-yl prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl propiolate

CAS RN

91805-17-3
Record name Naphthalen-2-yl prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
N Rastkari, M Khoobi, A Shafiee… - … of Chromatography B, 2013 - Elsevier
… In this study 2-naphthyl propiolate was used as a new derivatizing reagent for HPLC–UV … -column derivatization of captopril with 2-naphthyl propiolate followed by HPLC–UV analysis is …
Number of citations: 31 www.sciencedirect.com
SAK Fall, S Hajib, O Karai, S Boukhssas, Y Aouine… - Molbank, 2021 - mdpi.com
… cycle, which is in high demand in pharmacology [41], we adopted the catalytic 1,3 dipolar cycloaddition synthesis method between the commercial product, 2-naphthyl propiolate (CAS-…
Number of citations: 1 www.mdpi.com
K Sun, S Jin, S Fang, R Ma, X Zhang, M Gao… - Organic Chemistry …, 2019 - pubs.rsc.org
An N-heterocyclic carbene-catalyzed formal [3 + 3] annulation of alkynoic acid esters with indolin-3-ones has been developed for the rapid and efficient construction of the pyrano[3,2-b]…
Number of citations: 14 pubs.rsc.org
M Herbst-Johnstone, F Piano, N Duhamel… - … of Chromatography A, 2013 - Elsevier
… Very recently a new propiolate-based derivatising agent (2-naphthyl propiolate) was also developed to quantify captopril in human plasma via HPLC–UV detection [20]. The reaction …
Number of citations: 70 www.sciencedirect.com
RA Kunkalkar, RA Fernandes - Chemical Communications, 2019 - pubs.rsc.org
… To substantiate this claim we prepared separately 2-naphthyl propiolate 13, and reacted it with BF 3 ·OEt 2 to give 12 in 45% yield. Furthermore, the reaction of n-decyl 3-aryloxyacrylate …
Number of citations: 6 pubs.rsc.org
H Nishino, A Nakamura, M Terada, A Kosaka… - … of Photochemistry and …, 2002 - Elsevier
For efficient absolute asymmetric synthesis (AAS) by circularly polarized light (CPL), a series of 3-substituted 2-methoxycarbonylnorbornadiene (N) and -quadricyclane (Q) derivatives (R…
Number of citations: 17 www.sciencedirect.com
X Wang, Y Shao, S Zhang, T Lu… - The Journal of Organic …, 2021 - ACS Publications
Through β-activation of alkynoic acid esters with N-heterocyclic carbene catalysis, a formal [3+3] annulation of alkynyl acylazoliums with indolin-3-ones has been developed for the …
Number of citations: 12 pubs.acs.org
M Shanmugasundaram, A Senthilvelan, AR Kore - Tetrahedron Letters, 2019 - Elsevier
… optimized conditions, several other propiolic esters including methyl propiolate (2a), ethyl propiolate (2b), tert-butyl propiolate (2c), phenyl propiolate (2d), and 2-naphthyl propiolate (2e) …
Number of citations: 2 www.sciencedirect.com
Z Liang, J Li, L Wang, Z Wei, J Huang… - The Journal of …, 2023 - ACS Publications
A new synthesis of functionalized 2H-pyran-2-ones has been developed through N-heterocyclic carbene-catalyzed formal [3 + 3] annulation of alkynyl esters with enolizable ketones. …
Number of citations: 3 pubs.acs.org
S Raju, P Annamalai, FW Chan, PY Tseng… - …, 2017 - thieme-connect.com
… However, we could not produce the corresponding alkenyl sulfonates while using the 2-naphthyl propiolate (2c) as a substrate; only 3H-naphtho[2,1-b]pyran-3-one (A) (Figure [1]) was …
Number of citations: 7 www.thieme-connect.com

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